Product packaging for 6-Phenyl-1,2,4-triazine-5-carbonitrile(Cat. No.:CAS No. 190711-23-0)

6-Phenyl-1,2,4-triazine-5-carbonitrile

Cat. No.: B12569030
CAS No.: 190711-23-0
M. Wt: 182.18 g/mol
InChI Key: WSHBFNUXENESLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Phenyl-1,2,4-triazine-5-carbonitrile is a useful research compound. Its molecular formula is C10H6N4 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N4 B12569030 6-Phenyl-1,2,4-triazine-5-carbonitrile CAS No. 190711-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190711-23-0

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

6-phenyl-1,2,4-triazine-5-carbonitrile

InChI

InChI=1S/C10H6N4/c11-6-9-10(14-13-7-12-9)8-4-2-1-3-5-8/h1-5,7H

InChI Key

WSHBFNUXENESLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=N2)C#N

Origin of Product

United States

Contextualization Within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The 1,2,4-triazine (B1199460) ring system, a six-membered heterocycle with three nitrogen atoms, is a prominent member of this class. These compounds are analogous to the benzene (B151609) ring but with three carbon atoms replaced by nitrogen, which significantly alters their chemical properties. nist.gov Triazines are classified into three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579), distinguished by the positions of their nitrogen atoms. nist.gov Due to their unique electronic nature, triazines, including 6-Phenyl-1,2,4-triazine-5-carbonitrile, are of considerable interest in various domains of chemical synthesis.

Significance of 1,2,4 Triazine Core Structures in Organic Synthesis

The 1,2,4-triazine (B1199460) core is a versatile building block in organic synthesis, primarily owing to its electron-deficient nature. This characteristic makes it a reactive component in a range of chemical reactions, particularly cycloaddition reactions.

One of the most notable reactions of 1,2,4-triazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. urfu.ru In this type of [4+2] cycloaddition, the electron-deficient 1,2,4-triazine acts as the diene, reacting with an electron-rich dienophile. urfu.runih.gov This reaction is a powerful tool for the synthesis of other heterocyclic systems, such as pyridines, after the extrusion of a dinitrogen molecule from the initial bicyclic adduct. The substitution pattern on the 1,2,4-triazine ring can significantly influence the reactivity and regioselectivity of these cycloadditions.

Furthermore, the 1,2,4-triazine ring can undergo nucleophilic aromatic substitution reactions. The electron-withdrawing effect of the three nitrogen atoms facilitates the attack of nucleophiles on the carbon atoms of the ring, leading to the displacement of leaving groups. Studies on related 6-phenyl-1,2,4-triazines have shown that nucleophilic attack can occur at various positions on the triazine ring, leading to a variety of products, including ring-opened intermediates and other heterocyclic systems. researchgate.net

Role of Carbonitrile Functionality in Chemical Reactivity

The carbonitrile (-C≡N) group, also known as a nitrile group, is a highly versatile functional group in organic chemistry. Its presence on the 1,2,4-triazine (B1199460) ring at the 5-position in 6-Phenyl-1,2,4-triazine-5-carbonitrile imparts specific reactivity to the molecule.

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows for nucleophilic attack at the carbon, leading to a variety of transformations. For instance, nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones.

Moreover, the carbonitrile group is a powerful electron-withdrawing group, which further enhances the electron-deficient character of the 1,2,4-triazine ring. This electronic effect can influence the reactivity of the triazine core in reactions such as the IEDDA reaction, potentially increasing its rate and affecting the stability of intermediates. Research on other 1,2,4-triazine-5-carbonitriles has demonstrated their utility in the synthesis of various substituted pyridine derivatives. urfu.ru

Overview of Phenyl Substituent Influence on Aromatic and Heterocyclic Systems

The phenyl group (C₆H₅), an aromatic substituent, attached at the 6-position of the 1,2,4-triazine (B1199460) ring, plays a crucial role in modifying the physical and chemical properties of the molecule.

The influence of substituents on the reactivity of heterocyclic rings is a well-established concept. For instance, in nucleophilic aromatic substitution reactions on 6-phenyl-1,2,4-triazines, the position of nucleophilic attack is influenced by the interplay of electronic and steric effects of the phenyl group and other substituents on the ring. researchgate.net

Scope and Objectives of Research on 6 Phenyl 1,2,4 Triazine 5 Carbonitrile

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the final product—the target molecule—and works backward to identify potential starting materials amazonaws.comairitilibrary.com. For this compound, the most logical disconnections are within the 1,2,4-triazine ring itself.

The most common retrosynthetic approach for 1,2,4-triazines involves a disconnection across the N1-C6 and N2-C3 bonds, which leads back to two key precursors: an α-dicarbonyl compound and an amidrazone. This strategy is widely employed due to the commercial availability and straightforward synthesis of these precursors.

Applying this to the target molecule, two primary synthetic routes emerge from the retrosynthetic analysis:

Route A: Disconnection reveals benzil (an α-dicarbonyl compound with two phenyl groups, one of which will become the C6-phenyl group) and a cyano-substituted amidrazone. However, a more direct precursor would be a 1-phenyl-1,2-dione derivative and an amidrazone containing the cyano group.

Route B: An alternative disconnection points to benzamidrazone (providing the N1, N2, and C3 atoms along with the phenyl group at a different position) and a dicarbonyl compound containing a nitrile group.

A third strategic disconnection can be envisioned through cycloaddition chemistry, particularly an inverse-electron-demand Diels-Alder reaction. In this scenario, the triazine ring is formed from a different heterocyclic precursor, such as a 1,2,4,5-tetrazine, and an appropriate dienophile. This approach often provides access to highly substituted heterocycles under mild conditions nih.gov.

Approaches to 1,2,4-Triazine Ring Formation

The formation of the 1,2,4-triazine core is the central step in the synthesis. Several robust methods have been developed, ranging from classic condensation reactions to modern cycloaddition strategies.

The condensation of α-dicarbonyl compounds with amidrazones is a foundational and widely used method for constructing the 1,2,4-triazine ring researchgate.net. The reaction proceeds by forming two C-N bonds through the dehydration of intermediate hydrazone and imine functionalities, leading to the stable aromatic triazine ring.

The general mechanism involves the initial condensation of the more reactive carbonyl group of the dicarbonyl compound with the terminal -NH2 group of the amidrazone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,2,4-triazine product. When unsymmetrical dicarbonyl compounds are used, a mixture of regioisomers can be obtained, although one isomer often predominates due to differences in the reactivity of the two carbonyl groups researchgate.net.

Table 1: Examples of 1,2,4-Triazine Synthesis via Condensation This table presents generalized data based on typical condensation reactions for forming 1,2,4-triazine rings.

α-Dicarbonyl Precursor Amidrazone Precursor Conditions Product Type Reference
1,2-Diketone Amidrazone Hydrate Base, Reflux Substituted 1,2,4-Triazine researchgate.net
β-Keto-N-acylsulfonamide Hydrazine Salt Mild Conditions 3,6-Disubstituted-1,2,4-triazine organic-chemistry.org

One such approach involves the rhodium-catalyzed reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles. This process generates a common intermediate that can undergo subsequent intramolecular cyclization under mild conditions to afford 3,5,6-trisubstituted-1,2,4-triazines organic-chemistry.org. Another example is the one-pot acid-catalyzed ring-opening, cyclization, and oxidation of aziridines with N-tosylhydrazones to access 1,2,4-triazines acs.org. These advanced methods provide access to diverse substitution patterns on the triazine core.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in modern heterocyclic synthesis nih.gov. This cycloaddition involves the reaction of an electron-deficient diene with an electron-rich dienophile researchgate.net. It has been effectively used to synthesize 1,2,4-triazines, often using 1,2,4,5-tetrazines as the electron-deficient diene component nih.govnih.gov.

The reaction of a 1,2,4,5-tetrazine with an enamine, for instance, can proceed through an unprecedented N1/N4 1,4-cycloaddition mode. This is followed by the elimination of a molecule, such as dinitrogen (N2), via a retro-Diels-Alder step, and subsequent aromatization to yield the 1,2,4-triazine ring. This method offers a regioselective and efficient one-step synthesis of 1,2,4-triazines under mild conditions, providing an alternative to traditional condensation methods nih.gov. The versatility of IEDDA reactions allows for the construction of highly functionalized and complex heterocyclic systems nih.govsigmaaldrich.com.

Introduction and Functionalization of Phenyl and Carbonitrile Moieties

The specific substituents on the 1,2,4-triazine ring are crucial for its chemical properties and further applications. The phenyl group at the C6 position and the carbonitrile group at the C5 position are typically introduced by incorporating them into the precursor molecules before the ring-forming cyclization step.

The most straightforward and common method for incorporating the C6-phenyl group is to use a precursor that already contains this moiety. In the context of the condensation reaction (see 2.2.1), this is typically achieved by using a phenyl-substituted α-dicarbonyl compound, such as phenylglyoxal or benzil.

For example, the synthesis of 1-aryl-6-azaisocytosine-5-carbonitriles (a class of 1,2,4-triazines) involves the cyclization of 2-arylhydrazono-2-cyanoacetylcyanamides. The aryl group, which becomes the substituent on the triazine nitrogen, is introduced from a substituted aniline at the beginning of the synthetic sequence nih.gov. Similarly, syntheses of various 3-phenyl or 6-phenyl-1,2,4-triazines start with precursors like benzamidrazone or phenyl-substituted dicarbonyls, respectively, embedding the phenyl group into the final structure from the outset acs.orgmdpi.com. This pre-functionalization strategy avoids the need for potentially low-yielding or non-selective post-cyclization modifications to the triazine core.

Derivatization and Functionalization Strategies for 6 Phenyl 1,2,4 Triazine 5 Carbonitrile

Modification of the Phenyl Substituent

Altering the substitution pattern on the C6-phenyl ring is a primary strategy for modulating the electronic and steric properties of the entire molecule. Standard aromatic substitution reactions can be employed, although the choice of method depends heavily on the reactivity of the triazine core. A more versatile and widely used approach involves constructing the target molecule from pre-functionalized building blocks.

Cross-coupling reactions, particularly the Suzuki coupling, are highly effective for this purpose. In this approach, a functionalized phenylboronic acid is coupled with a halogenated 1,2,4-triazine (B1199460) precursor. This method allows for the introduction of a wide variety of substituents on the phenyl ring. For instance, the synthesis of 5,6-biaryl-1,2,4-triazine derivatives has been achieved by coupling various boronic acids with a 6-bromo-1,2,4-triazine (B11759917) intermediate, demonstrating the feasibility of this strategy for creating diversity at the phenyl position. nih.govresearchgate.net

Table 1: Examples of Substituted Phenylboronic Acids for Synthesis

Substituent on Phenyl Ring Example Boronic Acid Potential Property Modulation
Electron-donating 4-Methoxyphenylboronic acid Increased electron density, potential for altered photophysical properties.
Electron-withdrawing 4-(Trifluoromethyl)phenylboronic acid Decreased electron density, enhanced electrophilicity.
Halogen 4-Chlorophenylboronic acid Introduction of a site for further cross-coupling reactions.

Transformations at the Carbonitrile Group for Diverse Functionalities

The carbonitrile group at the C5 position is a key functional handle that can be converted into a variety of other functionalities, significantly expanding the structural diversity of the scaffold.

One important transformation is the conversion of the nitrile to an amidoxime (B1450833). This has been successfully demonstrated on related 1,2,4-triazine systems by treatment with hydroxylamine. clockss.org The resulting amidoxime group can act as a potent chelating agent for metal ions or as a bioisostere for carboxylic acids in medicinal chemistry.

Other classical transformations of the nitrile group are also applicable:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile into a carboxylic acid (1,2,4-triazine-5-carboxylic acid). bldpharm.comchemimpex.com This introduces a highly versatile functional group that can participate in esterification or amidation reactions.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride, providing a basic center and a site for further derivatization.

Cyclization Reactions: The nitrile group can participate in cyclization reactions with suitable reagents to form new heterocyclic rings fused to the triazine core.

Table 2: Key Transformations of the C5-Carbonitrile Group

Reagent(s) Resulting Functional Group Significance
Hydroxylamine (NH₂OH) Amidoxime Metal chelation, carboxylic acid bioisostere. clockss.org
H₃O⁺ or OH⁻ Carboxylic Acid Versatile handle for amidation, esterification. bldpharm.comchemimpex.com
LiAlH₄ or other hydrides Aminomethyl Introduction of a basic primary amine.

Introduction of Additional Functional Groups onto the Triazine Skeleton

The 1,2,4-triazine ring itself can be functionalized, most commonly at the C3 position. The reactivity of this position allows for the introduction of various substituents via nucleophilic substitution reactions on an appropriate precursor, such as a 3-chloro or 3-methylthio derivative.

Studies on 3-substituted 6-phenyl-1,2,4-triazines have shown that nucleophiles can attack the triazine ring. researchgate.net For example, starting with a 3-chloro-6-phenyl-1,2,4-triazine, a wide range of nucleophiles (amines, alkoxides, thiolates) can be used to displace the chloride and install new functional groups. Furthermore, direct halogenation of the triazine ring, for instance, bromination at an available carbon position, can provide a handle for subsequent cross-coupling reactions, as demonstrated in the synthesis of 5,6-biaryl-1,2,4-triazine-3-amines. nih.gov This two-step process of halogenation followed by a Suzuki or other coupling reaction is a powerful method for introducing aryl or heteroaryl substituents onto the triazine core.

Synthesis of Polymeric and Supramolecular Architectures Incorporating Triazine Units

The rigid, planar, and nitrogen-rich nature of the triazine ring makes it an excellent building block for the construction of advanced materials, including polymers and supramolecular assemblies. researchgate.net While much of the work has focused on the symmetric 1,3,5-triazine (B166579) isomer, the principles are readily applicable to 1,2,4-triazine systems. rsc.orgrsc.org

Polymeric Architectures: Covalent triazine-based frameworks (CTFs) are a class of porous organic polymers synthesized through the ionothermal trimerization of nitrile-containing monomers. rsc.orgrsc.org By designing a monomer that incorporates the 6-phenyl-1,2,4-triazine-5-carbonitrile motif, it is possible to create porous polymers with high nitrogen content and thermal stability. These materials have potential applications in gas storage and catalysis. rsc.orgrsc.org Additionally, sequence-defined polymers have been created using the stepwise substitution chemistry of triazines, allowing for precise control over the polymer's structure and function. nih.gov

Supramolecular Architectures: The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, making the scaffold ideal for directing self-assembly processes. researchgate.net Triazine derivatives have been used to construct complex supramolecular structures such as macrocycles, catenanes, and rotaxanes. rsc.org These assemblies often rely on non-covalent interactions like hydrogen bonding and π-π stacking. By functionalizing the this compound core with appropriate recognition motifs, it can be incorporated as a key component in self-assembling systems for applications in molecular recognition and sensing. rsc.org

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. The triazine scaffold is well-suited for this approach due to its ability to be sequentially and selectively functionalized.

Orthogonal synthesis on a solid support is a particularly effective strategy. lookchem.comresearchgate.net In a typical approach for a related 1,3,5-triazine system, cyanuric chloride is used as the starting material. Its three chlorine atoms can be substituted sequentially with different nucleophiles under increasingly harsh conditions. By attaching the initial building block to a resin, a large number of different "R" groups (amines, alcohols, thiols) can be introduced in a stepwise fashion. lookchem.com This methodology allows for the creation of thousands of unique triazine derivatives in a spatially addressable format, such as on a microarray, which can then be screened for binding to biological targets like proteins. researchgate.netnih.gov This same principle can be adapted to the 1,2,4-triazine core, enabling the efficient exploration of the chemical space around the this compound scaffold.

Advanced Applications of 6 Phenyl 1,2,4 Triazine 5 Carbonitrile and Its Derivatives Non Biological/non Medical

Applications in Materials Science and Polymer Chemistry

The inherent properties of 6-phenyl-1,2,4-triazine-5-carbonitrile, such as its aromatic structure, nitrogen-rich core, and reactive nitrile group, have positioned it and its derivatives as valuable components in the synthesis of advanced materials and polymers.

Organic Optoelectronic Devices (e.g., OLEDs)

While direct studies on this compound in organic light-emitting diodes (OLEDs) are not extensively documented, the broader class of triazine derivatives, including those based on the 1,2,4-triazine (B1199460) and 1,3,5-triazine (B166579) cores, has been a significant area of research for OLED materials. uniss.itmdpi.comrsc.orgresearchgate.netresearchgate.net Triazine-containing compounds are particularly noted for their electron-deficient nature, which facilitates high electron mobility, a crucial property for electron-transport layers (ETLs) in OLEDs. researchgate.net

Derivatives of 1,3,5-triazine, which share the electron-accepting triazine core, have been successfully employed as host materials for phosphorescent OLEDs (PhOLEDs) and as materials for thermally activated delayed fluorescence (TADF). mdpi.comrsc.org For instance, star-shaped 1,3,5-triazine derivatives have been synthesized and investigated as host materials for blue phosphorescent OLEDs, demonstrating high glass-transition temperatures and triplet energies. researchgate.net The combination of 1,3,5-triazine and carbazole (B46965) moieties in single molecules has been shown to significantly enhance their performance in OLEDs. mdpi.comresearchgate.net

Although less explored, 1,2,4-triazine derivatives have also been identified as potential building blocks for organic photoactive materials, including for OLEDs. mdpi.com The presence of the phenyl group and the highly polar carbonitrile group in this compound suggests that it could be a valuable scaffold for designing new OLED materials, potentially offering a balance of electron transport and emissive properties. Research on related pyrimidine-5-carbonitrile derivatives has shown their utility as an acceptor in TADF emitters for blue OLEDs, indicating the potential of the carbonitrile group in this application. scienceopen.com

Fluorescent and Photochromic Materials

Derivatives of triazines are known for their fluorescent properties and have been investigated for applications as molecular probes and fluorescent markers. nih.govscispace.comnih.gov The photophysical properties of these compounds, such as their absorption and emission spectra, Stokes shifts, and quantum yields, can be tuned by modifying the substituents on the triazine core. For example, novel "Y"-shaped acceptor-π-donor-π-acceptor type compounds based on a 1,3,5-triazine core have been synthesized and shown to exhibit high Stokes shifts and excellent thermal stability. nih.govscispace.comnih.govresearchgate.net These compounds display positive solvatofluorism, where their fluorescence properties change with the polarity of the solvent. nih.govscispace.comnih.gov

The following table summarizes the photophysical properties of some fluorescent 1,3,5-triazine styryl derivatives, illustrating the potential for developing fluorescent materials from triazine-based compounds.

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
7a38142241
7b37841335
7c35440854
7d35441359
7e35439945
7f36940334
Data sourced from studies on fluorescent 1,3,5-triazine styryl derivatives. scispace.com

Covalent Triazine Frameworks (CTFs) and Porous Materials

Covalent triazine frameworks (CTFs) are a class of porous organic polymers constructed from aromatic nitrile monomers through cyclotrimerization, resulting in a network of triazine rings linked by aromatic spacers. nih.govnih.govrsc.org These materials are characterized by high thermal and chemical stability, permanent porosity, and a high nitrogen content, making them promising for applications in gas storage and separation, and catalysis. nih.govnih.govrsc.orgrsc.org

The synthesis of CTFs typically involves the trimerization of nitrile functional groups under ionothermal conditions (e.g., using ZnCl₂ as a catalyst at high temperatures) or other synthetic methods. nih.govnih.govmdpi.com Given that this compound possesses a nitrile group, it is a potential monomer for the synthesis of novel CTFs. The incorporation of the pre-formed 1,2,4-triazine ring into the framework, in addition to the newly formed 1,3,5-triazine rings from the cyclotrimerization of the nitrile groups, could lead to materials with unique properties, such as a higher nitrogen content and potentially different pore environments compared to CTFs derived from simpler aromatic nitriles.

The properties of CTFs, such as their surface area and gas uptake capacity, are highly dependent on the structure of the monomer used. The table below shows the properties of some CTFs synthesized from different aromatic nitrile monomers.

CTF NameMonomerBET Surface Area (m²/g)CO₂ Uptake (wt% at 273 K, 1 bar)
PCTF-1Triphenylamine-cored trinitrile853-
PCTF-2Triphenylamine-cored tetranitrile811-
PCTF-4Triphenylamine-cored nitrile with benzothiadiazole140420.5
pBN-CTF-10-5504,4′-(phenazine-5,10-diyl)dibenzonitrileup to 1460up to 9.6
Data compiled from various studies on covalent triazine frameworks. rsc.orgmdpi.com

The phenyl group in this compound would act as a linker between the triazine units in the resulting CTF, influencing the porosity and surface area of the final material. The development of CTFs from this compound could lead to new materials for applications in carbon capture and other separation technologies.

Catalytic Applications in Organic Transformations

Furthermore, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and shown to have photocatalytic activity. nih.gov These dendrimers demonstrated improved thermal stability and beneficial photophysical properties related to enhanced electron-transfer processes. nih.gov This suggests that triazine-based molecules can be designed to participate in light-driven catalytic reactions. The combination of the phenyl group and the electron-withdrawing cyano and triazine functionalities in this compound could potentially be exploited in the design of new organocatalysts or ligands for metal-catalyzed reactions.

Agrochemical Research and Development (excluding dosage/administration aspects)

Triazine-based compounds have a long history in agrochemical research, with many commercial herbicides being based on the 1,3,5-triazine scaffold. The 1,2,4-triazine ring system has also been investigated for its biological activities, including potential applications as herbicides and fungicides. evitachem.comijpsr.info

Recent research has focused on the potential of 1,2,4-triazine derivatives as antifungal agents. A study investigating the interaction of 1,2,4-triazine derivatives with lanosterol (B1674476) 14α-demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis, has shown promising results. nih.gov Molecular docking and molecular dynamics simulations have suggested that 1,2,4-triazine derivatives can bind effectively to the active site of CYP51, indicating their potential as inhibitors of this enzyme. nih.gov The inhibition of CYP51 is a well-established mechanism of action for many commercial antifungal agents used in agriculture.

Energy Storage and Conversion Technologies

The search for new materials for energy storage and conversion has led to the investigation of various organic compounds, including those based on triazine structures. Covalent triazine frameworks (CTFs), due to their high nitrogen content, porosity, and stability, are being explored as materials for energy storage applications, such as in rechargeable metal-ion batteries. oaepublish.com The nitrogen atoms in the triazine rings can act as redox-active sites, enabling the storage of charge.

The potential for this compound to be used as a monomer for the synthesis of CTFs, as discussed in section 7.1.3, directly links it to the field of energy storage. By incorporating this molecule into a CTF, it may be possible to create electrode materials with a high density of redox-active sites, which could lead to high specific capacities. The porous nature of CTFs would also facilitate ion transport, which is essential for high-rate performance in batteries.

While the direct application of this compound in energy storage has yet to be demonstrated, the broader field of triazine-based materials for energy applications is rapidly developing, and this compound represents a promising building block for the design of next-generation energy storage materials. rsc.org

Sensing and Detection Systems

The unique electronic and structural characteristics of the 1,2,4-triazine core, particularly when functionalized with both a phenyl group and a cyano group as in this compound, suggest a potential for applications in the development of advanced sensing and detection systems. The nitrogen-rich triazine ring, combined with the electron-withdrawing nature of the nitrile group and the π-system of the phenyl ring, creates a molecule with specific electronic properties that could be exploited for the detection of various analytes.

Theoretical and computational studies are instrumental in predicting the sensing capabilities of novel compounds. For derivatives of 1,2,4-triazine, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate molecular orbital energies, absorption spectra, and the potential for charge transfer upon interaction with analytes. mdpi.com These computational models can predict how the luminescent or electronic properties of a molecule like this compound might change in the presence of specific ions or molecules, guiding the experimental design of new sensors.

The general class of triazine derivatives has been explored for its fluorescent properties. rsc.org The inherent luminescence of some triazine-based compounds can be modulated by the introduction of different functional groups. While specific studies on the luminescent properties of this compound are not extensively documented, related structures containing the triazine core are known to exhibit fluorescence. For instance, certain naphtho[2,1-e]pyrazolo[5,1-c] mdpi.comnih.govsigmaaldrich.comtriazines have been shown to be fluorescent, with emission maxima in the visible region. mdpi.com The presence of the cyano group in this compound could influence its photophysical properties, potentially making it a candidate for a "turn-on" or "turn-off" fluorescent sensor upon analyte binding.

The nitrogen atoms within the 1,2,4-triazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This chelating ability is a key principle in the design of chemical sensors. The specific geometry and electronic nature of the binding pocket formed by the triazine ring and adjacent functional groups would determine the selectivity of the sensor for particular metal ions. While direct experimental evidence for the chelation properties of this compound is limited, the broader family of nitrogen-bearing heterocycles, including triazines, is recognized for its capacity to form complexes with metal ions. mdpi.com

Derivatives of 1,2,4-triazine have been investigated as potential components in sensing applications. For example, some fused 1,2,4-triazine systems have been synthesized and their interactions with various species studied, laying the groundwork for the development of novel sensors. researchgate.net The strategic placement of the phenyl and carbonitrile groups on the 1,2,4-triazine scaffold is anticipated to create a unique binding environment, which could lead to high selectivity for specific analytes. The development of such sensors would involve synthesizing the core molecule and then systematically studying its response to a range of potential target species using techniques like fluorescence spectroscopy, UV-Vis absorption spectroscopy, and nuclear magnetic resonance (NMR) titration.

Table of Research Findings on Related Triazine Derivatives in Sensing

Derivative ClassAnalyte DetectedSensing MechanismKey Findings
Naphtho[2,1-e]pyrazolo[5,1-c] mdpi.comnih.govsigmaaldrich.comtriazines-FluorescenceExhibit fluorescence with maximum emission at 535 nm. mdpi.com
Fused 1,2,4-triazinesVariousChelationPotential for forming stable metal complexes. researchgate.net
Functionalized 1,3,5-triazinesProtons, Nitro-compoundsPhotoluminescenceApplication as proton-controlled optical sensors and for detecting nitro-containing explosives. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions on 6-Phenyl-1,2,4-triazine-5-carbonitrile

Academic work directly concerning the 6-phenyl-1,2,4-triazine (B8721099) scaffold provides a foundational understanding of the molecule's probable reactivity. The most significant contributions come from studies on the nucleophilic substitution at the C-5 position of the 1,2,4-triazine (B1199460) ring, a position that is electronically deficient and thus susceptible to attack.

Research has demonstrated that 3-substituted 6-phenyl-1,2,4-triazines react with carbanions bearing a cyano group, such as the phenylacetonitrile (B145931) anion. researchgate.net These reactions are pivotal as they involve the formation of a new carbon-carbon bond at the C-5 position, introducing a cyanated substituent. Depending on the reaction conditions and the leaving group at the C-3 position, several products can be formed, including covalent addition products like 3-X-5-(α-cyanobenzyl)-6-phenyl-2,5-dihydro-1,2,4-triazine . researchgate.net This work is fundamental as it confirms the viability of introducing cyano-containing moieties at the target C-5 position.

Key findings from these studies include:

Site of Reactivity : The C-5 carbon of the 6-phenyl-1,2,4-triazine ring is the preferred site for nucleophilic attack. researchgate.net

Reaction Mechanisms : The reactions can proceed through various pathways, including the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which leads to ring transformation into pyridazine (B1198779) derivatives, or through the formation of stable covalent adducts (σ-adducts). researchgate.net

Solvent Influence : The choice of solvent (e.g., DMF vs. DMA) can significantly influence the reaction outcome, determining whether ring transformation or simple addition occurs. researchgate.net

These contributions establish the chemical precedent for the existence and synthesis of cyano-substituted 6-phenyl-1,2,4-triazines, forming the bedrock for any future research on the title compound.

Identification of Unaddressed Challenges and Research Gaps

The primary research gap is the lack of a dedicated synthesis and characterization of This compound itself. While reactions introducing a cyanobenzyl group at C-5 have been studied, a direct and efficient method for installing a simple nitrile (-CN) group has not been reported.

Key Unaddressed Areas:

Research GapDescription
Direct Synthesis No established, high-yield synthetic protocol specifically targeting this compound.
Physicochemical Characterization Complete experimental data, including X-ray crystal structure, detailed NMR and IR spectra, and thermal stability analysis, is unavailable.
Property Exploration The unique electronic properties conferred by the electron-withdrawing nitrile group at C-5 have not been experimentally investigated. This includes its potential in optoelectronics, materials science, or as a synthetic intermediate.
Non-Biological Applications While related triazines show promise in materials science, the potential of this specific molecule remains unexplored.

Overcoming these challenges requires a focused effort on developing a synthetic route and performing comprehensive characterization to unlock the molecule's potential.

Prospective Methodological Advancements in Synthesis and Characterization

Future research should leverage modern synthetic and analytical techniques to efficiently produce and characterize this compound.

Synthesis:

Modern Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, which have been successfully used for C-C bond formation on triazine rings, could be adapted for direct cyanation of a halogenated precursor like 5-bromo-6-phenyl-1,2,4-triazine.

Domino Annulation Reactions: One-pot [4+2] domino annulation strategies, which have been developed for other 1,2,4-triazine derivatives, could offer an efficient and atom-economical route to the core structure. rsc.org

Green Chemistry Approaches: The use of microwave-assisted or ultrasound-assisted synthesis could drastically reduce reaction times and improve yields, aligning with sustainable chemistry principles that have been successfully applied to other triazine syntheses. nih.gov

Characterization:

Advanced Spectroscopy: Full characterization using 2D NMR techniques (COSY, HSQC, HMBC) would be essential to unambiguously confirm the structure.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry and insight into intermolecular packing forces, which are crucial for materials science applications.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would establish the compound's thermal stability, a critical parameter for its use in electronic devices.

Emerging Opportunities in Non-Biological Applications

The true potential of This compound likely lies in non-biological fields, particularly materials science and optoelectronics. The combination of the electron-deficient 1,2,4-triazine ring and the strongly electron-withdrawing nitrile group makes it an excellent candidate for an electron-acceptor or electron-transporting material.

Potential Application Areas:

Application AreaRationale
Organic Light-Emitting Diodes (OLEDs) The triazine core is a well-known building block for host and electron-transporting materials in OLEDs. A related cyano-substituted triazine (CzTRZCN) has recently set benchmarks for efficiency in Thermally Activated Delayed Fluorescence (TADF) OLEDs. mdpi.comeurekalert.org The title compound could serve as a key intermediate or a core component for similar high-performance materials.
Dye-Sensitized Solar Cells (DSSCs) 1,2,4-triazine derivatives have been computationally investigated as promising materials for DSSCs, where the triazine acts as an electron acceptor. nih.gov The addition of a nitrile group would enhance this property.
Organic Field-Effect Transistors (OFETs) The anticipated high electron affinity makes the compound a candidate for n-type semiconductors in OFETs.
Fluorescent Probes Azo dyes containing a 1,2,4-triazine moiety have been explored as fluorescent probes for metal ion detection. mdpi.com The specific electronic properties of the title compound could be harnessed for developing novel sensors.

Integration of Advanced Computational and Experimental Approaches to Accelerate Discovery

A synergistic approach combining computational modeling with experimental validation is crucial to accelerate research and efficiently unlock the potential of This compound .

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (IR, NMR). This can guide synthetic efforts and aid in the interpretation of experimental data. nih.govmdpi.com

Time-Dependent DFT (TD-DFT): This method is essential for predicting optoelectronic properties, such as absorption and emission spectra (UV-Vis, fluorescence), and for calculating key parameters for solar cell applications like HOMO/LUMO energies and energy gaps. nih.govmdpi.com

Reaction Pathway Modeling: Quantum chemical calculations can be used to model potential synthetic routes, predict reaction barriers, and rationalize experimental outcomes, as has been done for related triazine reactions. researchgate.net

By first modeling the properties of the target molecule, researchers can prioritize the most promising applications and design more efficient and targeted experimental workflows, saving significant time and resources. This integrated strategy represents the most effective path forward in exploring the untapped scientific landscape of This compound .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Phenyl-1,2,4-triazine-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves chlorination of precursors like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile using phosphoryl chloride (POCl₃), followed by substitution reactions. For example, chlorinated intermediates can react with ammonium acetate to yield amino derivatives (e.g., 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile) with yields >70% . Optimization includes controlling reaction time (e.g., 6–8 hours for chlorination) and stoichiometric ratios (e.g., 1:2.5 substrate:POCl₃). Solvent selection (e.g., ethanol or acetic anhydride) and temperature (reflux at 80–100°C) are critical for minimizing byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral markers should be identified?

Methodological Answer:

  • IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2,210–2,220 cm⁻¹, while carbonyl (C=O) and amine (N–H) stretches are observed at ~1,650–1,720 cm⁻¹ and ~3,400–3,500 cm⁻¹, respectively .
  • NMR : In 1H^1H NMR, aromatic protons resonate at δ 7.2–8.1 ppm (multiplet), while methyl groups in substituents appear as singlets at δ 2.2–2.4 ppm. 13C^13C NMR confirms the nitrile carbon at ~115–120 ppm and carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) validate molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms for the formation of this compound derivatives, particularly regarding tautomeric forms?

Methodological Answer: Tautomerism in triazine derivatives (e.g., azo vs. hydrazono forms) can be resolved via 1H^1H NMR. For example, the absence of NH proton signals in derivatives like 3-amino-2-(phenyldiazenyl)acrylonitriles confirms the dominance of the azo tautomer (6B in ), supported by a two-proton singlet at δ 7.3–7.7 ppm . Computational studies (DFT) can further predict tautomeric stability by comparing energy minima of possible structures.

Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry applications?

Methodological Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl, CN) at the phenyl ring to enhance electrophilic reactivity. For example, 4-cyanobenzylidene derivatives (e.g., compound 11b in ) show distinct electronic profiles compared to alkyl-substituted analogs .
  • Bioactivity Assays : Test derivatives against bacterial/fungal strains or cancer cell lines to correlate substituent effects (e.g., thiophene or dichlorophenyl groups in ) with activity.
  • Crystallography : Use X-ray diffraction (e.g., CCDC-971311 in ) to analyze bond lengths and angles, linking structural features to biological interactions .

Q. How can reaction regioselectivity be controlled during the synthesis of fused heterocycles derived from this compound?

Methodological Answer: Regioselectivity in cyclization reactions (e.g., forming pyrazolo[3,4-d]pyrimidines) is influenced by solvent polarity and catalyst choice. For instance, sodium acetate in acetic anhydride promotes the formation of 3-methylthio-pyrazolo[3,4-d]pyrimidine (compound 7 in ) over alternative isomers. Kinetic vs. thermodynamic control can be assessed by varying reaction duration and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.